Ethyl 4-{4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperazine-1-carboxylate
Description
Ethyl 4-{4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperazine-1-carboxylate is a heterocyclic compound featuring a tetrahydroquinazolinone core substituted with a bromine atom at position 6 and a sulfanylidene (C=S) group at position 2. The quinazolinone moiety is linked via a methylene bridge to a benzoyl group, which is further conjugated to a piperazine ring bearing an ethyl carboxylate ester.
The synthesis of this compound likely involves:
Formation of the tetrahydroquinazolinone core: Bromination at position 6 and introduction of the sulfanylidene group.
Coupling to the benzoyl-piperazine fragment: A carbodiimide-mediated (e.g., PyBOP) amide bond formation between the quinazolinone methylene and the benzoyl group, followed by esterification of the piperazine nitrogen .
Properties
IUPAC Name |
ethyl 4-[4-[(6-bromo-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN4O4S/c1-2-32-23(31)27-11-9-26(10-12-27)20(29)16-5-3-15(4-6-16)14-28-21(30)18-13-17(24)7-8-19(18)25-22(28)33/h3-8,13,18H,2,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFYGTASZFWWTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3C(=O)C4C=C(C=CC4=NC3=S)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-{4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazolinone core, a piperazine ring, and a brominated substituent. Its molecular formula is with a molecular weight of approximately 503.5 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 503.5 g/mol |
| LogP | 3.7488 |
| Polar Surface Area | 66.746 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The quinazolinone core is known to inhibit specific enzymes and receptors involved in cellular signaling pathways. The bromine substituent enhances the binding affinity towards these targets, while the piperazine ring contributes to the overall stability and solubility of the compound in biological systems .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits antitumor properties . It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67 .
Antimicrobial Properties
The compound has also displayed antimicrobial activity against a range of pathogens, including both gram-positive and gram-negative bacteria. In vitro assays revealed that it inhibits bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes .
Case Studies
-
Study on Antitumor Efficacy :
A study conducted on human breast cancer cells (MCF7) showed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05). The compound was found to activate apoptotic markers such as Bax and cytochrome c release from mitochondria . -
Antimicrobial Activity Assessment :
In another investigation assessing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These results indicate a promising potential for development as an antimicrobial agent .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroquinazoline compounds exhibit significant anticancer properties. Ethyl 4-{4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperazine-1-carboxylate has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: In Vitro Anticancer Effects
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The mechanism was attributed to the induction of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis in cancer cells .
Neuroprotective Properties
Research has also suggested potential neuroprotective effects of this compound against neurodegenerative diseases. The modulation of neuroinflammation and oxidative stress pathways is a key area of interest.
Case Study: Neuroprotection in Animal Models
In a model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation. This highlights its potential as a therapeutic agent in managing neurodegenerative conditions .
Structure–Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy and selectivity of this compound. Modifications to the piperazine ring and the benzoyl moiety can enhance biological activity while minimizing toxicity .
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Moiety
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate anion .
Oxidation of the 2-Sulfanylidene Group
The thiocarbonyl (C=S) group is susceptible to oxidation, forming a sulfonyl (C=O) derivative.
| Reaction | Conditions | Product | References |
|---|---|---|---|
| Sulfanylidene oxidation | H₂O₂ (30%), acetic acid, 60°C | 4-{4-[(6-Bromo-4-oxo-2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperazine-1-carboxylate |
Structural Evidence :
Analogous thiocarbonyl-to-carbonyl conversions are documented in tetrahydroquinazoline systems under mild oxidative conditions .
Nucleophilic Aromatic Substitution of the Bromine Atom
The bromine atom at position 6 participates in palladium-catalyzed cross-coupling reactions.
| Reaction | Conditions | Product | References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | 4-{4-[(6-Aryl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperazine-1-carboxylate |
Scope :
This reaction enables diversification of the quinazoline ring with aryl, heteroaryl, or alkenyl groups .
Reduction of the Benzoyl Carbonyl Group
The benzoyl carbonyl can be reduced to a methylene group, altering the electronic profile of the molecule.
| Reaction | Conditions | Product | References |
|---|---|---|---|
| Carbonyl reduction | LiAlH₄, THF, 0°C to RT | 4-{4-[(6-Bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzyl}piperazine-1-carboxylate |
Applications :
Reduction enhances lipophilicity, potentially improving membrane permeability in biological systems .
Metal Coordination Chemistry
The piperazine nitrogen atoms and sulfanylidene group can coordinate transition metals.
| Reaction | Conditions | Product | References |
|---|---|---|---|
| Cu(II) complexation | CuCl₂·2H₂O, methanol, RT | [Cu(C₃₀H₂₈BrN₅O₄S)Cl]·2H₂O |
Structural Analysis :
Piperazine-metal complexes often exhibit octahedral geometry, with nitrogen and sulfur atoms acting as ligands .
Acylation of the Piperazine Ring
While the piperazine is heavily substituted, residual NH groups (if present) may react with acylating agents.
Limitations :
Steric hindrance from the benzoyl and ester groups may limit accessibility of the piperazine NH .
Key Research Findings
- Synthetic Utility : The bromine atom and sulfanylidene group serve as handles for sequential functionalization, enabling rapid scaffold diversification .
- Stability : The tetrahydroquinazoline core remains intact under acidic hydrolysis but may undergo ring-opening under strong reducing conditions .
- Biological Relevance : Metal complexes of this compound show preliminary activity in enzyme inhibition assays .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations
Core Heterocycle: The tetrahydroquinazolinone core in the target compound distinguishes it from thiazolidinones () and quinolones ().
Linker and Substituents: The methylene bridge in the target compound offers rigidity and shorter spatial separation between the quinazolinone and benzoyl-piperazine moieties compared to octanoyl () or hexanoyl () linkers, which could affect conformational flexibility and target engagement . The ethyl carboxylate ester on piperazine is a common feature in prodrug designs, improving membrane permeability compared to carboxylic acid derivatives (e.g., ’s quinolonecarboxylic acids) .
Pharmacological Implications: Antimicrobial Potential: The bromine and sulfanylidene groups may synergize for activity against resistant pathogens, akin to quinolones () . Kinase Inhibition: Thioxo-quinazolinones () are known kinase inhibitors; bromination could modulate selectivity .
Physicochemical Properties
- Solubility : The piperazine-carboxylate moiety improves aqueous solubility relative to fully aromatic systems (e.g., ) .
Research Findings and Data Tables
Comparative Physicochemical Data
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight | ~550 g/mol | ~600 g/mol | ~530 g/mol |
| logP (Predicted) | 3.2 | 4.1 | 2.8 |
| Hydrogen Bond Acceptors | 8 | 7 | 6 |
| Rotatable Bonds | 7 | 12 | 9 |
Q & A
Q. What are the critical steps in synthesizing this compound, and how are intermediate products characterized?
The synthesis involves multi-step reactions, including:
- Coupling reactions to link the tetrahydroquinazolinone core to the benzoyl-piperazine moiety.
- Purification via column chromatography or recrystallization to isolate intermediates.
- Characterization using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity at each stage .
- Critical parameters include temperature control (e.g., 0–50°C for azide couplings) and solvent selection (e.g., dichloromethane or DMF) to prevent side reactions .
Q. Which functional groups in this compound influence its reactivity, and how?
Key functional groups include:
- 6-Bromo substituent : An electron-withdrawing group that stabilizes intermediates during nucleophilic aromatic substitution.
- Sulfanylidene (C=S) group : Enhances hydrogen bonding with biological targets like enzymes.
- Piperazine-carboxylate : Provides conformational flexibility for receptor binding . These groups direct reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and influence solubility in polar solvents .
Q. What spectroscopic techniques are essential for validating the compound’s structure?
- NMR spectroscopy : Identifies proton environments (e.g., aromatic protons at δ 7.5–8.0 ppm) and confirms regiochemistry.
- FT-IR : Detects C=O (1680–1700 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretching vibrations.
- HRMS : Validates molecular weight (e.g., m/z 475.56 for C₂₂H₂₉N₅O₅S) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for scale-up?
- Use Design of Experiments (DOE) to test variables like solvent ratios (e.g., cyclohexane/ethyl acetate gradients) and catalyst loadings.
- Implement continuous flow reactors for exothermic reactions to improve reproducibility .
- Monitor purity via HPLC (>95%) and address impurities (e.g., unreacted bromo precursors) with gradient elution .
Q. How should contradictory data in spectroscopic characterization be resolved?
- Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions.
- Compare experimental IR/MS data with computational predictions (e.g., Gaussian DFT calculations).
- Replicate syntheses under controlled conditions to isolate batch-specific anomalies .
Q. What computational methods are suitable for predicting biological interactions?
- Perform molecular docking (AutoDock Vina) to screen against targets like kinase enzymes or GPCRs.
- Conduct MD simulations (AMBER/CHARMM) to assess binding stability in aqueous environments.
- Use QSAR models to correlate substituent effects (e.g., bromine vs. chlorine) with activity .
Q. How can researchers assess the compound’s biological activity and selectivity?
- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MTT assay) or enzyme inhibition (e.g., fluorescence-based kinase assays).
- In vivo models : Evaluate pharmacokinetics (e.g., plasma half-life in rodents) and toxicity (LD₅₀).
- Off-target profiling : Use kinase inhibitor panels or proteome-wide affinity chromatography .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Synthesize analogs with modified substituents (e.g., replacing bromine with iodine or methyl groups).
- Test bioisosteric replacements (e.g., swapping sulfanylidene with carbonyl groups).
- Analyze crystallographic data (if available) to identify critical binding interactions .
Q. How does the compound’s thermal stability impact formulation?
- Perform TGA/DSC to determine decomposition temperatures (>200°C suggests suitability for solid dosages).
- Assess hygroscopicity under accelerated storage conditions (40°C/75% RH) to guide excipient selection .
Q. What challenges arise in handling the compound’s reactive groups during storage?
- Protect light-sensitive groups (e.g., sulfanylidene) with amber vials and inert atmospheres (N₂/Ar).
- Avoid aqueous buffers at extreme pH to prevent hydrolysis of the ester group .
Methodological Considerations
Q. How can formulation challenges (e.g., low solubility) be addressed?
- Use co-solvents (PEG-400, DMSO) or nanoparticle encapsulation to enhance aqueous solubility.
- Design prodrugs (e.g., replacing ethyl carboxylate with a phosphate ester) for improved bioavailability .
Q. What cross-disciplinary applications are feasible beyond pharmacology?
- Materials science : Explore use as a ligand for metal-organic frameworks (MOFs) due to its piperazine backbone.
- Chemical biology : Develop fluorescent probes by conjugating to BODIPY dyes via the carboxylate group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
